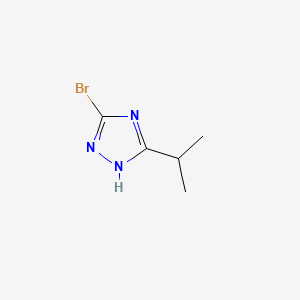
3-Bromo-5-isopropyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5-isopropyl-1H-1,2,4-triazole” is a chemical compound with the empirical formula C5H8BrN3. It has a molecular weight of 190.04 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C1=NC(Br)=NN1)C and the InChI code 1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) . Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that 1,2,4-triazoles can participate in various reactions. For example, they can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Triazoles, including 3-Bromo-5-isopropyl-1H-1,2,4-triazole, have been the subject of extensive research due to their significant biological activities. The preparation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has revealed a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been evaluated in various biological targets, highlighting the need for new, more efficient preparations considering green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Advances in Chemical Synthesis
Research on triazoles has also focused on developing novel synthetic routes. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper(I) catalyzed regioselective synthesis, known as click chemistry, has been extensively explored. This approach has allowed for the preparation of compounds with a wide range of biological activities, supporting the ongoing interest in triazoles for drug discovery and other applications (Kaushik et al., 2019).
Environmental and Material Applications
The development of eco-friendly procedures for triazole synthesis has been a significant advancement. Recent reviews cover eco-friendly Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) procedures for the click synthesis of 1,2,3-triazoles, highlighting the use of sustainable catalysts and methodologies. These eco-friendly approaches provide advantages such as shorter reaction times, higher yields, and applications in the industrial synthesis of drugs and other areas (de Souza et al., 2019).
Proton-Conducting Membranes
Triazoles have been identified as promising materials for the development of proton-conducting fuel cell membranes. Homopolymers and copolymers of 1-vinyl-1,2,4-triazole, in particular, have shown potential for enhancing the basic characteristics of electrolyte membranes, including thermal and electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Propiedades
IUPAC Name |
3-bromo-5-propan-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCNQAAURKMZIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670519 |
Source


|
| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141831-72-3 |
Source


|
| Record name | 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141831-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)





![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)

![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)


